N-(carboxymethyl)-N-(3-methoxyphenyl)glycine
Description
Properties
IUPAC Name |
2-[N-(carboxymethyl)-3-methoxyanilino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-17-9-4-2-3-8(5-9)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVWVUCRGDETAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259563 | |
| Record name | N-(Carboxymethyl)-N-(3-methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30042-66-1 | |
| Record name | N-(Carboxymethyl)-N-(3-methoxyphenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30042-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Carboxymethyl)-N-(3-methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(Carboxymethyl)-N-(3-methoxyphenyl)glycine (also referred to as p-MCA) is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a carboxymethyl group and a methoxyphenyl moiety. Its structural formula can be represented as follows:
This compound exhibits properties that make it a candidate for various therapeutic applications, particularly in the context of oxidative stress and inflammation.
1. Antioxidant Activity
p-MCA has been shown to exhibit significant antioxidant properties. It functions by modulating the Nrf2/ARE signaling pathway, which is crucial for the cellular defense against oxidative stress. Activation of this pathway leads to the upregulation of various antioxidant enzymes, including glutathione peroxidase and superoxide dismutase, thereby enhancing cellular resilience against oxidative damage .
2. Hepatoprotective Effects
Research indicates that p-MCA provides protective effects against liver damage induced by toxins such as carbon tetrachloride (CCl₄). In studies involving rat hepatocytes, p-MCA preserved enzyme activities associated with liver function, including alkaline phosphatase (ALP) and alanine aminotransferase (ALT), suggesting its potential as a hepatoprotective agent .
3. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway, which plays a central role in the inflammatory response. By suppressing pro-inflammatory cytokines, p-MCA may contribute to reduced inflammation in various disease models .
Table 1: Summary of Biological Activities of p-MCA
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Activation of Nrf2/ARE pathway | , |
| Hepatoprotection | Preservation of liver enzyme activities | , |
| Anti-inflammatory | Inhibition of NF-κB signaling | , |
Case Study: Hepatoprotective Activity in Rat Models
In a controlled study, rats were administered CCl₄ to induce liver toxicity. Subsequent treatment with p-MCA resulted in:
- Reduction in ALT and AST levels: Indicating improved liver function.
- Histopathological improvements: Observations showed reduced necrosis and inflammation in liver tissues.
These findings support the potential use of p-MCA as a therapeutic agent for liver diseases characterized by oxidative stress and inflammation .
Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Liver Diseases: Its hepatoprotective properties make it a candidate for treating conditions like fatty liver disease and drug-induced liver injury.
- Neurological Disorders: By modulating oxidative stress and inflammation, p-MCA could be beneficial in neurodegenerative diseases where these factors play a significant role.
- Cosmetic Applications: Due to its UV-absorbing capabilities, it may also find use in cosmetic formulations aimed at protecting skin from oxidative damage .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research has indicated that derivatives of carboxyphenyl compounds exhibit antiviral properties, particularly against HIV-1. For instance, compounds similar to N-(carboxymethyl)-N-(3-methoxyphenyl)glycine have shown promise in inhibiting HIV fusion by targeting the gp41 protein, which is crucial for viral entry into host cells. The structure-activity relationship studies suggest that the presence of a carboxyl group enhances binding affinity to the target site, thereby increasing antiviral efficacy .
Neuroprotective Effects
Another significant area of research involves the neuroprotective properties of glycine derivatives. Compounds like this compound may act as glycine receptor agonists or antagonists, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that modulation of glycine receptors can lead to improved cognitive function and neuroprotection in animal models .
Material Science Applications
Synthesis of Metal-Organic Frameworks (MOFs)
this compound can serve as a versatile ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage, separation processes, and catalysis. The unique functional groups present in this compound allow for the formation of stable coordination bonds with various metal ions, facilitating the design of novel MOFs with specific properties .
Biochemical Probes
Fluorescent Probes for Cellular Imaging
The incorporation of this compound into fluorescent probes can enhance cellular imaging techniques. The compound's ability to interact with specific biomolecules allows it to be utilized in tracking cellular processes and understanding disease mechanisms at the molecular level. This application is particularly relevant in cancer research, where monitoring tumor microenvironments is crucial for developing targeted therapies .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(carboxymethyl)-N-(3-methoxyphenyl)glycine with structurally related glycine derivatives:
Structural and Functional Analysis
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The 3-methoxyphenyl group in the target compound donates electrons via resonance, enhancing aromatic ring reactivity compared to electron-withdrawing groups like nitro () or sulfonyl ().
- Carboxymethyl vs. Sulfonyl : Carboxymethyl groups (e.g., in the target compound) provide chelation sites for metals (), whereas sulfonyl groups increase acidity and may reduce solubility in polar solvents.
Applications :
- Fluorescence and Chelation : N-(carboxymethyl)glycine derivatives, such as H₅HMeXCG (), form stable complexes with lanthanides (e.g., Tb³⁺, Eu³⁺), enabling fluorescence applications. The target compound likely shares this property.
- Industrial Intermediates : Sulfonyl derivatives () are used in synthetic pathways due to their stability and reactivity.
Physicochemical Properties: Solubility: Carboxylic acid groups (e.g., in the target compound and ) enhance water solubility at high pH, while sulfonyl or amide groups () reduce it. Molecular Weight: Higher molecular weights (e.g., 336.32 g/mol in ) correlate with lower volatility, making such compounds suitable for non-volatile applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
